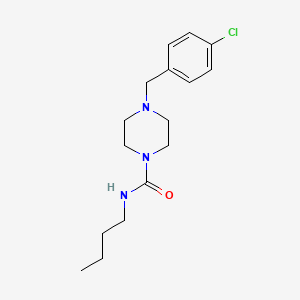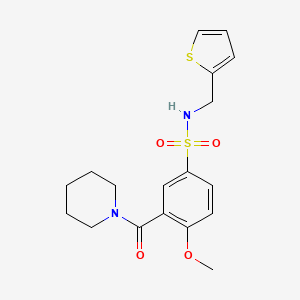![molecular formula C16H18N2O4S B5305873 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide, also known as ESI-09, is a chemical compound that has garnered interest in scientific research due to its potential as a therapeutic agent. It is a small molecule inhibitor of the RAC1 GTPase, which plays a crucial role in cellular processes such as cytoskeletal rearrangement, cell migration, and cell proliferation.
Wirkmechanismus
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide exerts its effects by inhibiting the activity of the RAC1 GTPase, which is involved in various cellular processes. RAC1 activation leads to the formation of lamellipodia and filopodia, which are important for cell migration and invasion. By inhibiting RAC1 activity, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide can prevent the formation of these structures and inhibit cell migration and invasion.
Biochemical and Physiological Effects:
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide inhibits RAC1 activity, leading to the inhibition of cell migration and invasion. In vivo studies have shown that 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide improves cardiac function in animal models of heart failure and protects against neuronal cell death in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has several advantages and limitations for lab experiments. One advantage is its specificity for RAC1, which allows for the study of RAC1-mediated cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of results. Additionally, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide may not be suitable for use in certain experimental systems due to its chemical properties.
Zukünftige Richtungen
There are several future directions for research on 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide. One direction is the development of more potent and selective inhibitors of RAC1. Another direction is the investigation of the therapeutic potential of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide in various disease models. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide on cellular processes.
Synthesemethoden
The synthesis of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with N-phenyl-2-aminoethanol in the presence of triethylamine to form 4-{[(2-hydroxyethyl)amino]sulfonyl}-N-phenylbenzamide. Finally, the addition of methoxyethylamine and trifluoroacetic acid results in the formation of 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to inhibit cell migration and invasion in vitro, suggesting its potential as an anti-metastatic agent. In cardiovascular research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to improve cardiac function in animal models of heart failure. In neurodegenerative research, 4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been shown to protect against neuronal cell death in vitro and in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(2-methoxyethylsulfamoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-12-11-17-23(20,21)15-9-7-13(8-10-15)16(19)18-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIAHJWEHPWWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethylsulfamoyl)-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)

![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)
amine hydrochloride](/img/structure/B5305835.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5305837.png)
![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)

![[5-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5305845.png)
![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5305849.png)

![8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5305885.png)